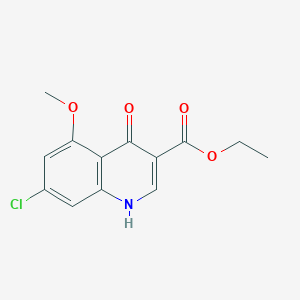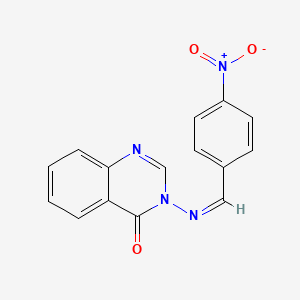
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure This compound is of interest due to its potential biological activities, including anticancer and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the quinazolinone ring. Common solvents used in this reaction include ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions with appropriate catalysts.
Major Products Formed
Reduction: 3-((4-Aminobenzylidene)amino)quinazolin-4(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds with potential biological activities.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the quinazolinone moiety can interact with enzymes and receptors, disrupting their normal function and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
3-((4-Methylbenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of a nitro group.
3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a chloro group instead of a nitro group.
3-((4-Hydroxybenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions. This can enhance its biological activity, particularly its potential as an anticancer agent.
属性
分子式 |
C15H10N4O3 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC 名称 |
3-[(Z)-(4-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O3/c20-15-13-3-1-2-4-14(13)16-10-18(15)17-9-11-5-7-12(8-6-11)19(21)22/h1-10H/b17-9- |
InChI 键 |
HWXLURARZOCPCA-MFOYZWKCSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


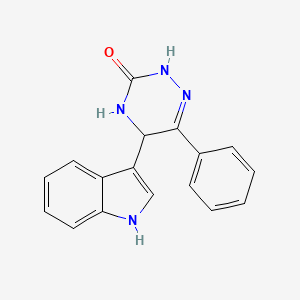
![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)



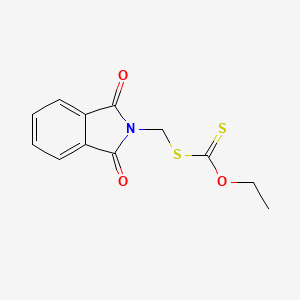
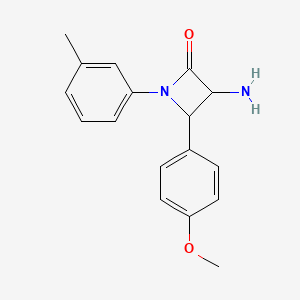



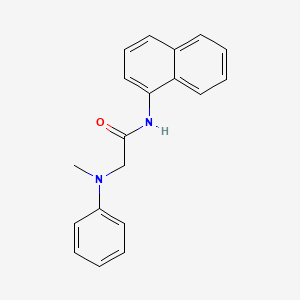
![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)

